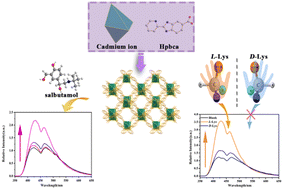Detection of salbutamol and enantioselective sensing of l/d-lysine based on a cadmium-based coordination polymer†
New Journal of Chemistry Pub Date: 2022-11-21 DOI: 10.1039/D2NJ05079J
Abstract
In this work, a one-dimensional zigzag chain coordination polymer, {[Cd(pbca)2]·2C2H5OH}n (1), was synthesised using the 2-(pyridin-2-yl)-1H-benzoimidazole-5-carboxylic acid (Hpbca) ligand and transition metal salts in a water/ethanol solvent system. Compound 1 further forms a three-dimensional supramolecular structure through hydrogen-bonding interactions. The fluorescence probe properties showed that the activated solvent-free sample of compound 1 (denoted as 1a) can be used to quantitatively identify salbutamol, and also it could distinguish L/D-lysine by different fluorescence responses, the detection limits of salbutamol and L-lysine were 1.22 × 10−7 M and 1.44 × 10−7 M, respectively. It was found that compound 1a had excellent anti-interference properties and recyclability for the detection of the above substances. Meanwhile, the fluorescence response mechanisms of compound 1a for different analytes were elucidated through characterization using FT-IR, PXRD, and DFT calculations and the Benesi–Hildebrand equation. This study not only provides a viable sensor for the sensitive and selective detection of salbutamol in simulated urine samples but also provides a promising strategy for achieving the fluorescence identification of chiral amino acids by using achiral coordination polymers.


Recommended Literature
- [1] AqSO biorefinery: a green and parameter-controlled process for the production of lignin–carbohydrate hybrid materials†
- [2] In situ growth of ZIF-8-derived ternary ZnO/ZnCo2O4/NiO for high performance asymmetric supercapacitors†
- [3] Controlled combustion synthesis and properties of fine-particle NASICON materials
- [4] Ferroelectric and dielectric properties of Ca2+-doped and Ca2+–Ti4+ co-doped K0.5Na0.5NbO3 thin films†
- [5] Double-networks based on pH-responsive, amphiphilic “core-first” star first polymer conetworks prepared by sequential RAFT polymerization
- [6] Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights†
- [7] Pancreatic progenitor-derived hepatocytes are viable and functional in a 3D high density bioreactor culture system
- [8] Recent advances in upconversion nanoparticle-based nanocomposites for gas therapy
- [9] A series of bis-pyridyl-bis-amide-modulated metal–organic frameworks: formation, transformation and selectivity for the efficient detection of multiple analytes†
- [10] Customisable 3D printed microfluidics for integrated analysis and optimisation†










